molecular formula C14H14N2O3 B2687657 2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 352521-96-1

2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No. B2687657
CAS RN: 352521-96-1
M. Wt: 258.277
InChI Key: RSOYXYPGWILLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid” is a biochemical used for proteomics research . It has a molecular weight of 258.27 and a molecular formula of C14H14N2O3 . It is a member of the class of beta-carbolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid” include a molecular weight of 258.27 and a molecular formula of C14H14N2O3 .

Scientific Research Applications

Identification in Foodstuffs and Biological Samples

Research has identified tetrahydro-beta-carboline-3-carboxylic acids in various foodstuffs, human urine, and human milk, suggesting their widespread presence in the environment and potential endogenous synthesis in humans. These compounds, including 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (MTCA) and tetrahydro-beta-carboline-3-carboxylic acid (TCCA), are precursors to mutagenic N-nitroso compounds. Their detection in fermented products indicates they may be produced through fermentation or by condensation of tryptophan and acetaldehyde. This study provides insights into the occurrence and potential biosynthesis pathways of these compounds in humans and plants (Adachi et al., 1991).

Neurochemical and Pharmacological Actions

Beta-carbolines, including tetrahydro-beta-carbolines and their fully aromatic counterparts, have been studied for their ability to bind to benzodiazepine receptors in the brain. The research highlighted the importance of substituents at the 3-position for in vitro potency, with carbonyl-containing substituents enhancing binding affinity. This study contributes to our understanding of the neurochemical and pharmacological profiles of beta-carbolines and their potential therapeutic applications (Cain et al., 1982).

Chemical Synthesis and Characterization

The synthesis and characterization of beta-carboline derivatives have been extensively studied. Techniques such as ultrasound-promoted amide coupling and palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds in carboxylic acid derivatives have been developed to synthesize biologically important beta-carboline derivatives. These methods highlight the versatility and efficiency of modern synthetic approaches in producing compounds of interest for further biological and pharmacological studies (Sharma et al., 2017; Shabashov & Daugulis, 2010).

Antioxidant Properties

Tetrahydro-beta-carboline alkaloids found in fruits and fruit juices have been investigated for their antioxidant and radical scavenger activities. These compounds, occurring at microg/g levels, exhibit distinct profiles depending on the type of fruit or juice, suggesting a potential dietary source of antioxidants. Their ability to act as antioxidants and free radical scavengers, compared with ascorbic acid and Trolox, points to their possible contributions to the antioxidant effects observed in fruit products containing these compounds (Herraiz & Galisteo, 2003).

Safety And Hazards

“2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid” is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-8(17)16-7-12-10(6-13(16)14(18)19)9-4-2-3-5-11(9)15-12/h2-5,13,15H,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOYXYPGWILLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204721
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

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